

Physical properties like melting point and molecular weight of 4-Bromo-1-indanone

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Compound of Interest

Compound Name: **4-Bromo-1-indanone**

Cat. No.: **B057769**

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An In-depth Technical Guide to the Physical and Chemical Properties of **4-Bromo-1-indanone**

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of key chemical intermediates is crucial for successful synthesis and discovery. **4-Bromo-1-indanone** (CAS No. 15115-60-3) is a versatile building block in organic synthesis, particularly valued for its role in the development of novel pharmaceuticals.^{[1][2]} This technical guide provides a detailed overview of its physical properties, experimental protocols for its synthesis, and its utility as a synthetic intermediate.

Physical and Chemical Properties

4-Bromo-1-indanone is an organic compound characterized by an indanone skeleton with a bromine substituent at the 4-position.^[3] Its reactivity, driven by the bromine atom and the ketone functional group, makes it a valuable precursor in a variety of chemical reactions, including nucleophilic substitutions and palladium-catalyzed coupling reactions like Suzuki and Heck couplings.^[2] This reactivity allows for the introduction of diverse functional groups, facilitating the construction of complex molecular architectures for potential therapeutic agents, agrochemicals, and advanced materials.^{[1][2]}

The key physical and chemical data for **4-Bromo-1-indanone** are summarized in the table below for easy reference.

Property	Value	References
Molecular Formula	C ₉ H ₇ BrO	[1][4][5]
Molecular Weight	211.06 g/mol	[1][2][4]
Melting Point	95 - 99 °C	[1][2][6]
Boiling Point	125 °C at 1.5 mmHg	[1][6]
Appearance	White to off-white or orange-brown crystalline powder	[1][2][7]
Purity	Typically ≥ 97% or ≥ 99% (HPLC)	[1][2]
CAS Number	15115-60-3	[2][4]

Experimental Protocols: Synthesis of 4-Bromo-1-indanone

The synthesis of **4-Bromo-1-indanone** is commonly achieved through the intramolecular Friedel-Crafts cyclization of 3-(2-bromophenyl)propionic acid or its corresponding acid chloride. [3][8] Below are detailed methodologies for two common synthetic routes.

Method 1: Synthesis via Trifluoromethanesulfonic Acid

This procedure outlines the synthesis from 3-(2-bromophenyl)propionic acid using trifluoromethanesulfonic acid.[8]

Materials:

- 3-(2-bromophenyl)propionic acid
- Trifluoromethanesulfonic acid
- Anhydrous dichloromethane
- Ice water

- Anhydrous sodium sulfate

Procedure:

- Dissolve 3-(2-bromophenyl)propionic acid (0.5 mmol) in anhydrous dichloromethane (1.0 mL) in a pressure tube.
- Cool the solution to 0 °C.
- Slowly add trifluoromethanesulfonic acid (3 equivalents) dropwise to the solution.
- Allow the reaction mixture to warm to room temperature.
- Seal the pressure tube and heat it in an oil bath at 80 °C.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC/MS) until the starting material is completely consumed.[6][8]
- After completion, pour the reaction mixture into ice water.
- Extract the aqueous mixture three times with dichloromethane.
- Combine the organic phases and dry over anhydrous sodium sulfate.
- Filter the solution and concentrate it under reduced pressure.
- Purify the crude product by flash column chromatography to isolate **4-Bromo-1-indanone**.[8]

Method 2: Synthesis via Thionyl Chloride and Aluminum Chloride

This alternative method involves the conversion of the carboxylic acid to an acid chloride followed by Friedel-Crafts acylation.[8]

Materials:

- 3-(2-Bromophenyl)propanoic acid

- 1,2-dichloroethane
- Thionyl chloride
- Methylene chloride (Dichloromethane)
- Anhydrous aluminum chloride
- Ice
- Saturated brine solution
- Saturated sodium bicarbonate solution
- Sodium sulfate

Procedure:

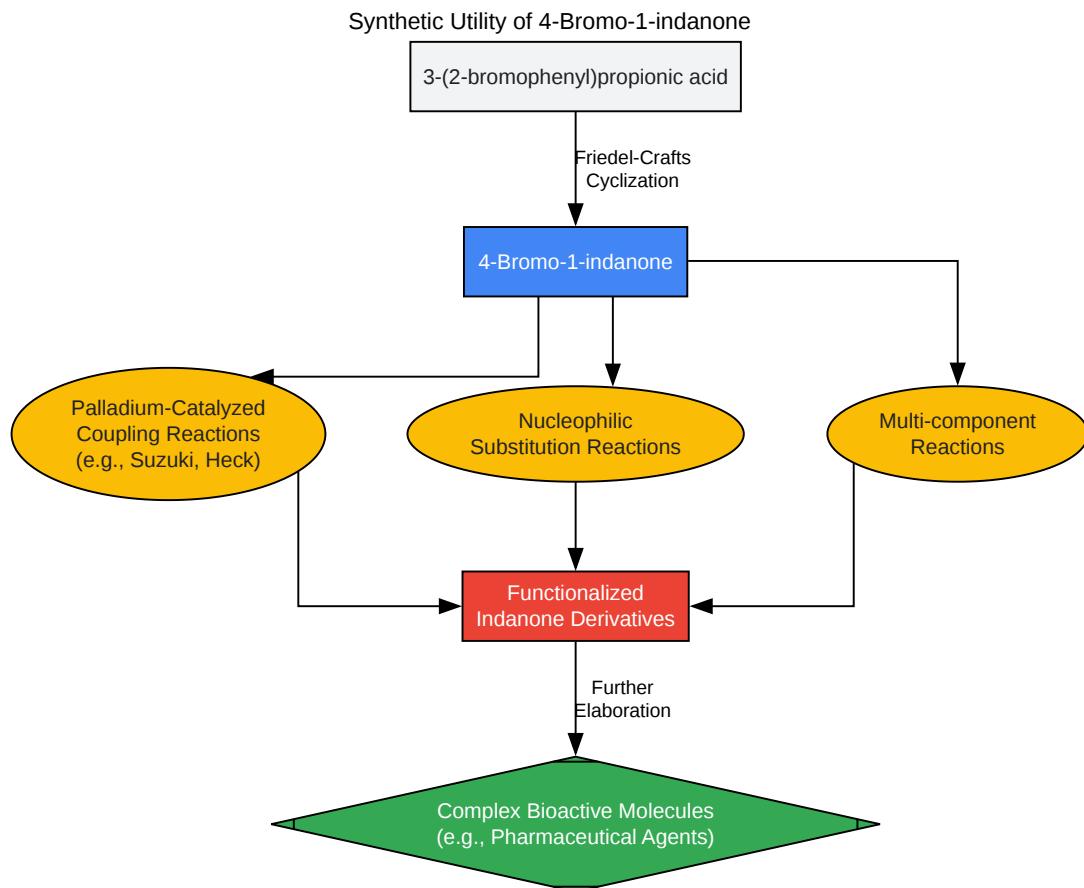
- Dissolve 3-(2-Bromophenyl)propanoic acid (550 g, 2.4 mol) in 1,2-dichloroethane (5.5 L).
- Add thionyl chloride (437.8 mL, 6 mol) to the solution and reflux for 24 hours.
- Cool the reaction to room temperature and concentrate under reduced pressure to obtain the crude acid chloride.
- Prepare a mechanically stirred suspension of anhydrous aluminum chloride (526.9 g, 3.96 mol) in dichloromethane (1 L).
- Dissolve the crude acid chloride in methylene chloride (1 L) and add it dropwise to the aluminum chloride suspension, maintaining the temperature below 27 °C.
- Stir the reaction at room temperature for three hours.
- Quench the reaction by pouring it into a large container half-full of ice.
- Extract the resulting mixture with dichloromethane (3 x 3 L).
- Wash the combined organic layers sequentially with saturated brine (2 L) and saturated sodium bicarbonate (2 L).

- Dry the organic layer over sodium sulfate and concentrate under reduced pressure.
- Dry the resulting solid in a vacuum oven at 30 °C to yield **4-Bromo-1-indanone** as an off-white solid.[8]

Application in Synthesis

4-Bromo-1-indanone is a key intermediate in the synthesis of various biologically active molecules and complex organic compounds.[1][7] Its utility is highlighted in its application as a precursor for pharmaceuticals targeting conditions like cancer and neurological disorders.[2][3]

The following diagram illustrates a general workflow where **4-Bromo-1-indanone** serves as a starting material for further synthetic transformations.



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Caption: Synthetic pathways originating from **4-Bromo-1-indanone**.

This workflow demonstrates the conversion of a precursor to **4-Bromo-1-indanone**, which then undergoes various reactions to yield functionalized derivatives. These derivatives can be further elaborated to produce complex, high-value molecules such as pharmaceutical agents.

For instance, it is a precursor in the synthesis of immunomodulators and compounds with anti-inflammatory and anticancer properties.[1][7]

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